Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate is a chemical compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group
Preparation Methods
The synthesis of Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)benzaldehyde, undergoes a reaction with ethyl acetoacetate in the presence of a base to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: The resulting compound is esterified with ethanol to form the ethyl ester.
Oxalate Formation: Finally, the ethyl ester is reacted with oxalic acid to form the oxalate salt of the compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
Scientific Research Applications
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate can be compared with similar compounds such as:
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate: Lacks the oxalate group, which may affect its solubility and reactivity.
Ethyl 3-amino-3-[2-bromo-5-(trifluoromethyl)phenyl]propanoate: Contains a bromo group instead of a chloro group, which can influence its chemical reactivity and biological activity.
Ethyl 3-amino-3-[2-chloro-5-(difluoromethyl)phenyl]propanoate: Has a difluoromethyl group instead of a trifluoromethyl group, which may alter its physicochemical properties and biological effects.
Properties
Molecular Formula |
C14H15ClF3NO6 |
---|---|
Molecular Weight |
385.72 g/mol |
IUPAC Name |
ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate;oxalic acid |
InChI |
InChI=1S/C12H13ClF3NO2.C2H2O4/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13;3-1(4)2(5)6/h3-5,10H,2,6,17H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LDDSVEXDQNVGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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